molecular formula C20H21N3O4S B15044580 2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione

2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B15044580
M. Wt: 399.5 g/mol
InChI Key: CEZOWORZQXHVFE-UHFFFAOYSA-N
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Description

2-{[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methylbenzenesulfonyl group and an isoindole-dione moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first functionalized with a methylbenzenesulfonyl group through a sulfonylation reaction. This intermediate is then reacted with an isoindole-dione precursor under controlled conditions to form the final compound. The reaction conditions often require specific solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and output. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-{[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C20H21N3O4S/c1-15-6-8-16(9-7-15)28(26,27)22-12-10-21(11-13-22)14-23-19(24)17-4-2-3-5-18(17)20(23)25/h2-9H,10-14H2,1H3

InChI Key

CEZOWORZQXHVFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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